molecular formula C13H17BrOZn B14877643 3-CycloheptyloxyphenylZinc bromide

3-CycloheptyloxyphenylZinc bromide

Cat. No.: B14877643
M. Wt: 334.6 g/mol
InChI Key: XKTYRWBSJIJITR-UHFFFAOYSA-M
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Description

3-CycloheptyloxyphenylZinc bromide is an organozinc compound with the molecular formula C13H17BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-CycloheptyloxyphenylZinc bromide can be synthesized through the reaction of 3-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of 3-cycloheptyloxyphenyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale equipment and more controlled conditions. The process generally follows the same principles as the laboratory synthesis but with enhanced safety measures and optimized reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-CycloheptyloxyphenylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used as solvents due to their ability to stabilize the reactive intermediates.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds, while substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

3-CycloheptyloxyphenylZinc bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Its derivatives are explored for potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-CycloheptyloxyphenylZinc bromide involves the formation of reactive intermediates that facilitate the desired chemical transformations. In coupling reactions, the zinc atom coordinates with the palladium catalyst, enabling the transfer of the phenyl group to the aryl halide. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    PhenylZinc bromide: Similar in structure but lacks the cycloheptyloxy group, making it less sterically hindered.

    CycloheptyloxyphenylMagnesium bromide: A Grignard reagent with similar reactivity but different metal center (magnesium instead of zinc).

    CycloheptyloxyphenylLithium: Another organometallic compound with lithium as the metal center, offering different reactivity and selectivity.

Uniqueness

3-CycloheptyloxyphenylZinc bromide is unique due to the presence of the cycloheptyloxy group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable reagent for specific synthetic applications where such properties are desired.

Properties

Molecular Formula

C13H17BrOZn

Molecular Weight

334.6 g/mol

IUPAC Name

bromozinc(1+);phenoxycycloheptane

InChI

InChI=1S/C13H17O.BrH.Zn/c1-2-5-9-12(8-4-1)14-13-10-6-3-7-11-13;;/h3,6,10-12H,1-2,4-5,8-9H2;1H;/q-1;;+2/p-1

InChI Key

XKTYRWBSJIJITR-UHFFFAOYSA-M

Canonical SMILES

C1CCCC(CC1)OC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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